molecular formula C19H25NO3 B13941597 Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- CAS No. 63732-71-8

Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl-

Katalognummer: B13941597
CAS-Nummer: 63732-71-8
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: QPTNOARPVIMLCB-MKUCUKIISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- is a synthetic alkaloid based on the core morphinan structure, a tetracyclic framework that serves as the foundation for a wide range of clinically significant compounds . With the molecular formula C19H25NO3 and a molecular weight of 315.41 g/mol, this compound is provided for research purposes to investigate the structure-activity relationships of opioid receptor ligands . The morphinan scaffold is famously known for its presence in natural products like morphine and codeine, as well as in synthetic and semi-synthetic pharmaceuticals including opioid analgesics, antagonists, and dissociative drugs . Researchers utilize this specific ethoxy-substituted analog to study how modifications at the 6-position of the morphinan skeleton influence binding affinity and functional activity at the μ (mu), δ (delta), and κ (kappa) opioid receptors . These receptors are critical in pain modulation, and ligands acting on them can exhibit agonistic, antagonistic, or mixed effects, providing valuable insights for neuropharmacology . The knowledge gained from studying such compounds contributes to the broader field of medicinal chemistry, aiding in the design of new chemical entities with potentially improved efficacy or reduced side effects. This product is intended for laboratory research by qualified personnel only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local and federal safety regulations when handling this compound.

Eigenschaften

CAS-Nummer

63732-71-8

Molekularformel

C19H25NO3

Molekulargewicht

315.4 g/mol

IUPAC-Name

(4R,4aR,7R,7aR,12bS)-7-ethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C19H25NO3/c1-3-22-15-7-5-12-13-10-11-4-6-14(21)17-16(11)19(12,18(15)23-17)8-9-20(13)2/h4,6,12-13,15,18,21H,3,5,7-10H2,1-2H3/t12-,13+,15+,18-,19-/m0/s1

InChI-Schlüssel

QPTNOARPVIMLCB-MKUCUKIISA-N

Isomerische SMILES

CCO[C@@H]1CC[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C

Kanonische SMILES

CCOC1CCC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of morphinan derivatives with complex substitution patterns such as the 6-beta-ethoxy group typically involves multi-step synthetic sequences starting from commercially available opioid precursors like naltrexone hydrochloride or thebaine derivatives. Key steps include:

  • Protection and deprotection of functional groups (e.g., hydroxy, amine)
  • Etherification to introduce ethoxy groups
  • Epoxide ring formation or cleavage
  • Catalytic coupling reactions (e.g., Ullmann coupling)
  • Reduction and rearrangement reactions

Stepwise Synthesis Overview

A representative synthetic route, adapted from recent literature on morphinan derivatives with similar substitution, is summarized below:

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 Etherification of phenol group Methyl iodide (MeI), potassium carbonate (K2CO3), DMF, room temperature Methyl ether intermediate 92
2 Epoxide ring cleavage Zinc powder, acetic acid, reflux Phenol intermediate 90
3 Ullmann coupling Copper catalyst, K2CO3, bromobenzene, pyridine, reflux Phenyl ether intermediate 91
4 Acetalization Ethylene glycol, p-toluenesulfonic acid, toluene, reflux Cyclic ketal intermediate 93
5 Birch reduction Sodium, liquid ammonia, toluene, -78°C Deprotected intermediate 91
6 Protection of hydroxy and amine groups Acetic anhydride (Ac2O), reflux; Troc-Cl, K2CO3, reflux Carbamate intermediate 80 (over 2 steps)
7 Reduction and deprotection Lithium aluminum hydride (LiAlH4), THF, 0°C to room temperature; 1 M HCl, 60°C Key intermediate with free functional groups 64 (over 2 steps)

Note: Troc-Cl refers to 2,2,2-trichloroethyl chloroformate, used for amine protection.

This sequence leads to an advanced intermediate suitable for further functionalization to introduce the 6-beta-ethoxy substituent and finalize the morphinan skeleton with the desired stereochemistry.

Introduction of the 6-beta-Ethoxy Group

The ethoxy substituent at the 6-beta position is typically introduced via nucleophilic substitution or etherification on a suitably activated intermediate. For example, phenolic hydroxyl groups at C6 can be alkylated using ethyl halides under basic conditions or via acid-catalyzed ether formation.

While specific procedures for the exact compound "Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl-" are limited, analogous methods include:

  • Treatment of the 6-hydroxy intermediate with ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate in polar aprotic solvents (e.g., DMF).
  • Acid-catalyzed reaction with ethanol under reflux with p-toluenesulfonic acid as catalyst to form the ethoxy ether.

These methods ensure selective etherification at the 6-beta position while preserving the sensitive 4,5-epoxy bridge.

Epoxy Ring Formation and Stereochemical Control

The 4,5-alpha-epoxy bridge is a hallmark of morphinan compounds and is generally introduced or preserved through careful oxidation or ring-closure steps. The stereochemistry is controlled by:

  • Using starting materials with established stereochemistry (e.g., naltrexone derivatives)
  • Employing mild reaction conditions to avoid epoxide ring opening
  • Utilizing protecting groups to mask reactive sites during transformations

Final Steps and Purification

The final synthetic steps often involve:

  • Demethylation or deprotection of protecting groups using reagents such as boron tribromide (BBr3) at low temperatures (0°C to -20°C)
  • Chromatographic purification on silica gel using solvent mixtures with ammonia and methanol in chloroform to achieve high purity (>95%)
  • Crystallization or preparative thin-layer chromatography (TLC) for final isolation

Detailed Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields from a representative synthesis adapted from recent peer-reviewed research on morphinan derivatives:

Step Reaction Conditions Yield (%) Notes
Etherification MeI, K2CO3, DMF, r.t. 92 Methylation of phenol group
Epoxide ring cleavage Zn, AcOH, reflux 90 Conversion to phenol intermediate
Ullmann coupling Cu, K2CO3, bromobenzene, pyridine, reflux 91 Formation of phenyl ether
Acetalization Ethylene glycol, p-TsOH, toluene, reflux 93 Protection of ketone as cyclic ketal
Birch reduction Na, NH3, toluene, -78°C 91 Removal of phenyl ether group
Protection of hydroxy and amine Ac2O, reflux; Troc-Cl, K2CO3, reflux 80 (2 steps) Formation of carbamate protecting groups
Reduction and deprotection LiAlH4, THF, 0°C to r.t.; 1 M HCl, 60°C 64 (2 steps) Removal of carbamate and acetal groups
Demethylation BBr3, CH2Cl2, 0°C 53-96 Final deprotection to yield target compound

Research Findings and Analytical Data

  • NMR Characterization: Two-dimensional NMR (2D-NMR) techniques such as heteronuclear multiple bond correlations (HMBC) are employed to confirm the stereochemistry, especially at C6 and C7 positions of the morphinan skeleton.
  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) confirms the molecular formula and purity.
  • Purity Assessment: Ultra-performance liquid chromatography (UPLC) and elemental analysis confirm compound purity above 95%.
  • Stereochemical Integrity: The 4,5-epoxy ring and 6-beta-ethoxy substituent stereochemistry are preserved throughout the synthesis, as confirmed by NMR and X-ray crystallography in some studies.

Analyse Chemischer Reaktionen

Types of Reactions

Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Substitution reactions can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions vary depending on the desired substitution, but reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, particularly the mu-opioid receptor, leading to the inhibition of pain signals. This interaction triggers a cascade of intracellular events, including the activation of G-proteins and the modulation of ion channels, ultimately resulting in analgesia .

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis and Pharmacological Implications

Key structural analogs and their substituent effects are summarized below:

Compound Name 3-Substituent 6-Substituent (Configuration) 17-Substituent Key Pharmacological Notes Reference
Target Compound -OH β-ethoxy methyl Hypothesized: Reduced first-pass metabolism due to ethoxy bulk; potential partial μ-opioid agonism. N/A
Azidomorphine (22952-87-0) -OH β-azido (-N₃) methyl Lower addiction liability vs. morphine; retains analgesic potency .
Dihydroheterocodeine (7732-92-5) -OH α-methoxy (-OCH₃) methyl Structural analog with α-methoxy; lower potency than codeine due to stereochemical effects .
Ethylmorphine (76-58-4) β-ethoxy -OH methyl 3-ethoxy substitution enhances oral bioavailability; metabolized to morphine .
Codeine (76-57-3) β-methoxy -OH methyl Prodrug requiring CYP2D6-mediated O-demethylation to morphine; moderate analgesia .
Oripavine (467-04-9) -OH -H (unsaturated C7-C8 bond) methyl Natural precursor to semi-synthetic opioids; lacks 6-substituent, enhancing metabolic stability .

Key Findings from Structural Modifications

6-Substituent Effects: Beta vs. Alpha Orientation: The β-ethoxy group in the target compound may hinder enzymatic degradation (e.g., glucuronidation) compared to α-substituted analogs like dihydroheterocodeine, where α-methoxy reduces receptor affinity . Bulk and Polarity: Ethoxy’s larger size and lower polarity compared to methoxy (codeine) or azido (azidomorphine) groups could alter μ-opioid receptor binding kinetics.

3-Substituent Role :

  • Hydroxyl (-OH) at position 3 (as in the target compound and morphine) is critical for receptor binding. Ethylmorphine’s 3-ethoxy group requires metabolic activation to -OH for efficacy, introducing variability in patient response .

17-Methyl Substitution :

  • The N-methyl group at position 17 is conserved in most opioids (e.g., codeine, morphine) to enhance receptor affinity. Its absence in compounds like naloxone (N-allyl substitution) converts the molecule into an antagonist .

Pharmacokinetic and Toxicological Considerations

  • Metabolism: Ethoxy groups are typically metabolized via O-dealkylation, producing ethanol and a phenolic intermediate. This pathway may slow clearance compared to methoxy analogs like codeine .
  • Toxicity : Structural analogs with 6-substituents (e.g., 6-acetylmorphine, ) show increased neurotoxicity due to enhanced blood-brain barrier penetration. The target compound’s ethoxy group may mitigate this risk by reducing lipophilicity .

Biologische Aktivität

Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl is a compound belonging to the morphinan class of alkaloids, characterized by its complex structure and notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl is C19H25NO3C_{19}H_{25}NO_3 with a molecular weight of approximately 315.41 g/mol. The compound features a morphinan backbone with an epoxy group at the 4,5 positions and an ethoxy substituent at the 6 position. These structural characteristics are crucial for its interaction with biological targets.

Mechanisms of Biological Activity

  • Opioid Receptor Interaction :
    Morphinan derivatives are known for their interactions with opioid receptors (ORs) in the central nervous system (CNS). Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl exhibits opioid-like effects, leading to analgesia and sedation. It primarily interacts with:
    • Mu-opioid receptors (MOR)
    • Kappa-opioid receptors (KOR)
    • Delta-opioid receptors (DOR)
    Studies indicate that this compound may act as a partial agonist at MOR and DOR while exhibiting full agonism at KOR, suggesting a nuanced profile that could be leveraged for therapeutic purposes without the full addictive potential typical of stronger opioids .
  • Neurotransmitter Modulation :
    Beyond its opioid receptor activity, Morphinan-3-ol may influence neurotransmitter systems involved in mood regulation and anxiety. This modulation could provide additional therapeutic benefits in treating mood disorders alongside pain management.

Table 1: Summary of Biological Activities

Activity Mechanism Receptor Affinity Efficacy
AnalgesicOpioid receptor activationHighPartial/Full
AntitussiveOpioid receptor-mediated suppressionModerateModerate
Neurotransmitter modulationInteraction with serotonin/dopamine systemsVariableVariable

Case Studies

  • Analgesic Efficacy :
    A study demonstrated that Morphinan derivatives could effectively reduce pain in animal models. The compound exhibited significant analgesic activity comparable to traditional opioids but with a reduced risk of addiction due to its partial agonist properties at MOR .
  • Mood Regulation :
    Research indicated that modifications in the chemical structure of morphinan derivatives could enhance their selectivity for KOR over MOR, potentially leading to improved outcomes in mood disorders without the adverse effects associated with full agonists .
  • Inflammation Resolution :
    Recent studies have explored the role of soluble epoxide hydrolase inhibitors in conjunction with morphinan derivatives, highlighting their potential in resolving inflammation and neuropathic pain without the addictive properties typical of opioids .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.